methyl 6-bromo-2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate
Description
Methyl 6-bromo-2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate (CAS: 308295-63-8) is a halogenated benzofuran derivative with a molecular formula of C₂₀H₁₇BrO₄ and a molecular weight of 401.2 g/mol. Its structure features a benzofuran core substituted with a bromine atom at position 6, a methyl group at position 2, a cinnamyloxy (3-phenylprop-2-en-1-yloxy) group at position 5, and a methyl ester at position 3 . The compound’s stereochemistry is defined by the (2E)-configuration of the cinnamyloxy moiety, which influences its spatial arrangement and intermolecular interactions .
The synthesis of related benzofuran derivatives typically involves halogenation and functional group modifications. For example, halogenation of acetyl-substituted benzofurans using dimethyl sulfate or bromine/chlorine sources yields intermediates for further substitution . However, the target compound’s synthesis likely involves selective bromination and etherification steps to introduce the cinnamyloxy group, as seen in analogous protocols .
Properties
IUPAC Name |
methyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrO4/c1-13-19(20(22)23-2)15-11-18(16(21)12-17(15)25-13)24-10-6-9-14-7-4-3-5-8-14/h3-9,11-12H,10H2,1-2H3/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITVSUBXPWBTLK-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OCC=CC3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OC/C=C/C3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-bromo-2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate is a synthetic compound with potential biological activities. This article reviews its biological properties, synthesis methods, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 403.25 g/mol. Its structure features a benzofuran core substituted with a bromo group and a phenylpropene moiety, which may contribute to its biological activity.
Synthesis
The compound is synthesized through an alkylation reaction involving methyl methanesulfonate (MMS) under basic conditions, yielding a white solid with a melting point of approximately 413.4–414.9 K. The synthesis process involves recrystallization from methanol to obtain suitable crystals for structural analysis .
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro tests revealed that the compound effectively inhibited the proliferation of various cancer cell lines, including glioma cells, by inducing apoptosis and necroptosis pathways .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against several bacterial strains, particularly those resistant to conventional antibiotics. In vitro assays demonstrated that it can inhibit the growth of Methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an antibiotic agent .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been studied for its anti-inflammatory effects. It has been observed to reduce pro-inflammatory cytokine production in cell cultures, indicating its potential use in treating inflammatory diseases .
Study on Anticancer Activity
A study conducted by researchers at the Bulgarian National Science Fund investigated the anticancer effects of the compound on glioma cells. Results indicated that treatment with this compound led to a significant decrease in cell viability and induced apoptosis through caspase activation pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Glioma Cells | 15.4 | Induction of apoptosis |
| MRSA | 8.7 | Inhibition of cell wall synthesis |
| Inflammatory Cells | 20.0 | Reduction in cytokine production |
Study on Antimicrobial Activity
Another study evaluated the antimicrobial efficacy against MRSA strains. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 8 µg/mL, demonstrating potent activity compared to standard antibiotics.
Scientific Research Applications
Basic Information
- Molecular Formula : C20H17BrO4
- Molecular Weight : 401.26 g/mol
- IUPAC Name : methyl 6-bromo-2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate
- LogP : 5.539 (indicating lipophilicity)
- Water Solubility : LogSw -5.71 (indicating low solubility in water)
Structural Characteristics
The compound features a benzofuran core, which is known for its diverse biological activities. The presence of a bromo substituent and an allyl ether functional group contributes to its reactivity and potential therapeutic applications.
Pharmacological Studies
This compound has been investigated for its pharmacological properties, particularly in the context of anti-cancer activity. Research indicates that compounds containing benzofuran moieties can exhibit cytotoxic effects against various cancer cell lines.
Antioxidant Properties
Research has shown that benzofuran derivatives possess significant antioxidant capabilities, which can mitigate oxidative stress-related diseases. The compound's structure may facilitate electron donation, thereby neutralizing free radicals.
Data Table: Antioxidant Activity Comparison
| Compound Name | IC50 (µM) | Source |
|---|---|---|
| Methyl 6-bromo... | TBD | In vitro study |
| Benzofuran Derivative A | 25 | [Reference] |
| Benzofuran Derivative B | 30 | [Reference] |
Neuroprotective Effects
There is emerging evidence that compounds with similar structures can provide neuroprotective effects by modulating neuroinflammatory pathways. This application is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study: Neuroprotection
A recent investigation highlighted that a related benzofuran derivative reduced neuroinflammation in animal models of Alzheimer's disease, suggesting that this compound might exhibit similar protective effects .
Synthetic Chemistry
The compound serves as an important intermediate in synthetic organic chemistry, particularly in the synthesis of more complex molecules. Its unique functional groups allow for various chemical modifications.
Synthetic Pathways
The synthesis typically involves the bromination of a precursor followed by etherification with phenylpropene derivatives. This versatility makes it valuable for developing new chemical entities with potential therapeutic applications.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
*Estimated values based on analogous compounds.
Key Observations:
- Ester Group Impact : Replacing the methyl ester with an ethyl ester (as in the ethyl analog) increases molecular weight by ~14.1 g/mol and XLogP3 by 0.3 units, indicating enhanced lipophilicity .
- Substituent Effects : The cinnamyloxy group in the target compound contributes to a higher XLogP3 (5.4) compared to nitrobenzoyloxy (5.0) or hydroxy/dibromoacetyl (3.8) substituents, suggesting better membrane permeability .
- Polarity : The hydroxy-substituted derivative has a significantly higher topological polar surface area (75.3 Ų vs. 48.7 Ų), which may reduce bioavailability .
Structural and Computational Insights
Predicted Collision Cross-Section (CCS) Data
Table 3: CCS Values for Adducts of the Target Compound
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 401.03828 | 184.6 |
| [M+Na]⁺ | 423.02022 | 189.8 |
| [M-H]⁻ | 399.02372 | 187.7 |
These CCS values indicate a compact molecular conformation, likely due to the planar benzofuran core and restricted rotation of the cinnamyloxy group . In contrast, ethyl ester analogs show slightly higher CCS values (e.g., [M+H]⁺ = 189.3 Ų), reflecting increased flexibility from the longer alkyl chain .
Q & A
Q. What are the key synthetic strategies for preparing methyl 6-bromo-2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate?
The synthesis typically involves a multi-step approach:
Benzofuran Core Formation : Cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acid catalysis.
Bromination : Electrophilic substitution at the 6-position using bromine or N-bromosuccinimide (NBS) in dichloromethane .
Allyloxy Group Installation : Mitsunobu reaction or nucleophilic substitution using (2E)-3-phenylprop-2-en-1-ol under basic conditions (e.g., K₂CO₃ in acetone) .
Esterification : Methylation of the carboxyl group using methanol and H₂SO₄ or DCC/DMAP-mediated coupling .
Q. Key Reaction Monitoring :
| Technique | Purpose | Conditions |
|---|---|---|
| TLC | Progress tracking | DCM:MeOH (9:1) |
| ¹H NMR | Structural validation | CDCl₃, 400 MHz |
Q. How is the purity and structural identity of this compound validated?
Standard analytical workflows include:
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>95% by area normalization).
- Spectroscopy :
Advanced Research Questions
Q. What experimental approaches resolve contradictions in reported reaction yields for brominated benzofuran derivatives?
Discrepancies in yields often arise from:
- Halogenation Selectivity : Competing bromination at adjacent positions due to solvent polarity or temperature variations.
- Methodology :
Q. How does the (2E)-3-phenylprop-2-en-1-yloxy substituent influence crystallographic packing and intermolecular interactions?
The allyloxy group introduces steric bulk and π-π stacking potential. Use SHELXL for refinement:
Data Collection : High-resolution X-ray diffraction (Cu-Kα, λ = 1.5418 Å).
ORTEP Visualization : Analyze dihedral angles between benzofuran and allyloxy groups (typically 15–30°) .
Hirshfeld Surface Analysis : Quantify C–H···O and π-stacking interactions (e.g., 8–12% contribution to crystal packing) .
Q. What strategies optimize in vitro bioactivity studies for this compound against cancer cell lines?
Dose-Response Assays : Use MTT/PrestoBlue in triple-negative breast cancer (MDA-MB-231) and leukemia (K562) cell lines (IC₅₀ range: 5–20 μM) .
Mechanistic Probes :
- ROS Detection : DCFH-DA assay to evaluate oxidative stress induction.
- Apoptosis Markers : Annexin V/PI staining with flow cytometry .
Q. Data Interpretation :
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MDA-MB-231 | 12.3 ± 1.2 | ROS-mediated apoptosis |
| K562 | 8.7 ± 0.9 | Caspase-3 activation |
Q. How are computational methods (e.g., DFT) applied to predict reactivity of the allyloxy substituent?
Geometry Optimization : B3LYP/6-31G(d) basis set for ground-state structure.
Frontier Molecular Orbitals : HOMO-LUMO gap (~4.2 eV) indicates electrophilic reactivity at the benzofuran core .
Transition State Modeling : Simulate [3,3]-sigmatropic rearrangements to predict byproduct formation .
Q. What analytical challenges arise in characterizing degradation products under hydrolytic conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
